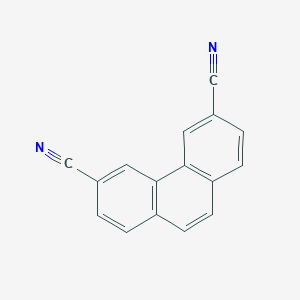

3,6-Phenanthrenedicarbonitrile

説明

3,6-Phenanthrenedicarbonitrile is a polycyclic aromatic compound featuring a phenanthrene backbone with two cyano (-CN) groups at the 3- and 6-positions. Phenanthrene-based compounds are valued for their aromatic rigidity, electronic properties, and biological activities, such as antimicrobial effects observed in N,N-diacetylamino-phenanthrene derivatives .

特性

CAS番号 |

18930-78-4 |

|---|---|

分子式 |

C16H8N2 |

分子量 |

228.25 g/mol |

IUPAC名 |

phenanthrene-3,6-dicarbonitrile |

InChI |

InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H |

InChIキー |

WVGPDBFDFCNBLH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |

正規SMILES |

C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |

同義語 |

3,6-Phenanthrenedicarbonitrile |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Substituent Effects: Amino groups (e.g., in dihydrophenanthrenedicarbonitriles) confer biological activity, while ethoxy groups (e.g., 3,6-diethoxy derivatives) likely improve solubility .

- Synthetic Flexibility : Multi-component reactions enable efficient diversification of phenanthrene derivatives, though dihydro intermediates may require additional steps for full aromatization .

Spectroscopic and Electronic Properties

Table 2: Spectroscopic Comparisons

Key Observations:

- Electronic Tuning: Cyano groups in 3,6-Phenanthrenedicarbonitrile could stabilize excited states, as seen in benzene-dicarbonitriles with large Stokes shifts .

- Conformational Rigidity: Phenanthrene’s planar structure may reduce non-radiative decay compared to flexible dihydro analogs .

Table 3: Application-Based Comparison

Key Observations:

- Biological vs. Material Applications: Amino-substituted phenanthrenes excel in antimicrobial roles, while cyano-rich analogs (e.g., benzene-dicarbonitriles) are suited for optoelectronic uses .

- Uniqueness of 3,6-Phenanthrenedicarbonitrile : Its structure positions it as a candidate for organic semiconductors or fluorescent probes, leveraging phenanthrene’s optoelectronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。